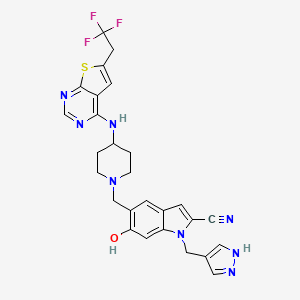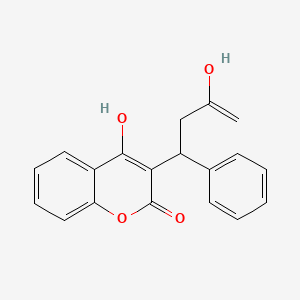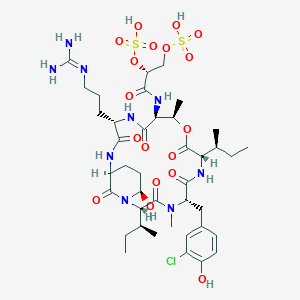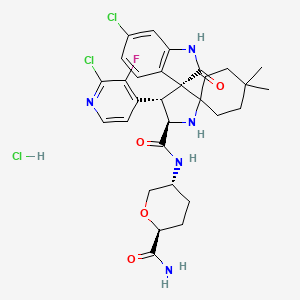
MK-6884
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-6884 is a compound that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptorThe compound can be radiolabeled with carbon-11, making it useful as a positron emission tomography imaging agent .
Applications De Recherche Scientifique
MK-6884 has several scientific research applications:
Chemistry: It is used as a model compound to study the binding affinity and selectivity of positive allosteric modulators for the M4 muscarinic acetylcholine receptor.
Biology: The compound is used to investigate the role of M4 muscarinic acetylcholine receptors in various biological processes.
Medicine: this compound is studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease. It is used as a positron emission tomography imaging agent to study receptor occupancy and distribution in the brain.
Industry: The compound is used in the development of new imaging agents and therapeutic drugs targeting the M4 muscarinic acetylcholine receptor .
Méthodes De Préparation
The synthesis of MK-6884 involves several steps, starting with the preparation of a central pyridine-related structureThe compound can be conveniently radiolabeled with carbon-11 for imaging purposes .
Analyse Des Réactions Chimiques
MK-6884 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where different substituents are introduced to enhance the binding affinity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Mécanisme D'action
MK-6884 exerts its effects by binding to an allosteric site on the M4 muscarinic acetylcholine receptor. This binding enhances the receptor’s response to its natural ligand, acetylcholine. The compound’s high affinity for the M4 receptor makes it a valuable tool for studying the receptor’s role in neurodegenerative diseases. The molecular targets and pathways involved include the modulation of acetylcholine signaling and the regulation of various downstream effects associated with the M4 receptor .
Comparaison Avec Des Composés Similaires
MK-6884 is unique in its high affinity and selectivity for the M4 muscarinic acetylcholine receptor. Similar compounds include other positive allosteric modulators of the M4 receptor, such as:
Compound 1: A related compound with a different tail group that affects its binding affinity.
Compound 2: A compound with a cyclopentyl group that improves binding affinity compared to this compound.
Compound 3:
Propriétés
Numéro CAS |
2102194-04-5 |
|---|---|
Formule moléculaire |
C25H25N5O |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3 |
Clé InChI |
PREPVVXBTJBVOZ-UHFFFAOYSA-N |
SMILES |
N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1 |
SMILES canonique |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK-6884; MK6884; MK 6884 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)





